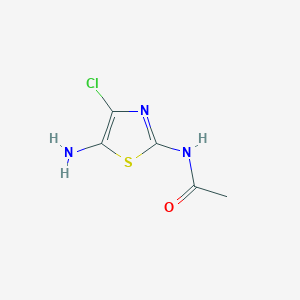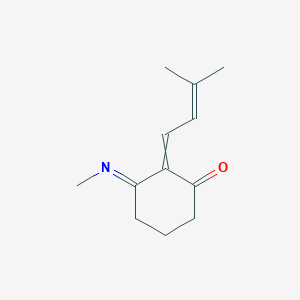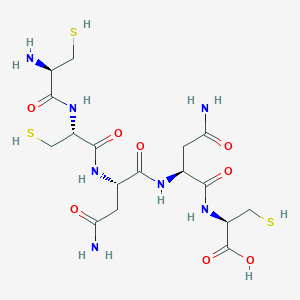
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine is a peptide compound composed of three cysteine and two asparagine amino acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Activation of the Resin: The resin is activated to allow the first amino acid to attach.
Coupling Reactions: Each amino acid is coupled to the growing peptide chain using coupling reagents such as HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and then purified.
Analyse Chemischer Reaktionen
Types of Reactions
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine can undergo various chemical reactions, including:
Oxidation: The thiol groups in cysteine residues can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Reagents like acyl chlorides or anhydrides can be used for acylation reactions.
Major Products
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Formation of modified peptides with new functional groups.
Wissenschaftliche Forschungsanwendungen
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein folding and stability due to its disulfide bonds.
Medicine: Potential therapeutic applications in drug delivery and as a scaffold for developing new drugs.
Industry: Used in the production of peptide-based materials and as a component in cosmetic formulations.
Wirkmechanismus
The mechanism of action of L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine involves its ability to form disulfide bonds, which can stabilize protein structures. The cysteine residues can interact with other cysteine-containing peptides or proteins, influencing their folding and stability. The asparagine residues can participate in hydrogen bonding, further stabilizing the peptide structure.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-seryl-L-asparaginyl-L-glutaminyl-L-isoleucyl: Another peptide with similar amino acid composition but different sequence and properties.
L-Cysteinyl-L-tyrosyl-L-phenylalanyl-L-asparaginyl: A shorter peptide with different functional properties.
Uniqueness
L-Cysteinyl-L-cysteinyl-L-asparaginyl-L-asparaginyl-L-cysteine is unique due to its specific sequence and the presence of multiple cysteine residues, which allow for extensive disulfide bond formation. This property makes it particularly useful in studies related to protein folding and stability.
Eigenschaften
CAS-Nummer |
918412-69-8 |
|---|---|
Molekularformel |
C17H29N7O8S3 |
Molekulargewicht |
555.7 g/mol |
IUPAC-Name |
(2R)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2R)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C17H29N7O8S3/c18-6(3-33)13(27)23-9(4-34)16(30)22-7(1-11(19)25)14(28)21-8(2-12(20)26)15(29)24-10(5-35)17(31)32/h6-10,33-35H,1-5,18H2,(H2,19,25)(H2,20,26)(H,21,28)(H,22,30)(H,23,27)(H,24,29)(H,31,32)/t6-,7-,8-,9-,10-/m0/s1 |
InChI-Schlüssel |
GPRKFJNKOUQDDB-WYCDGMCDSA-N |
Isomerische SMILES |
C([C@@H](C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CS)N)C(=O)N |
Kanonische SMILES |
C(C(C(=O)NC(CS)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CS)N)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


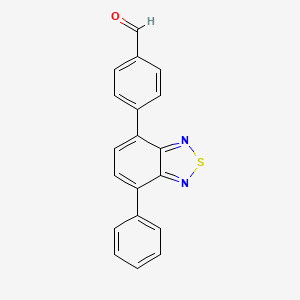
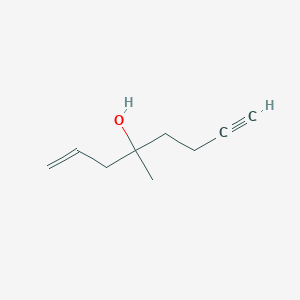
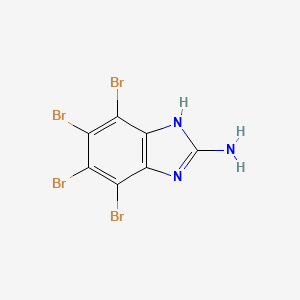
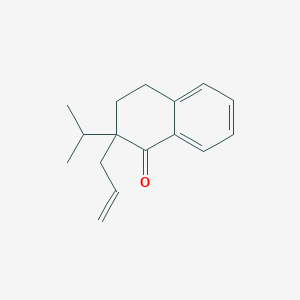
![1-(8-{[(2R)-2-Phenylpropanoyl]amino}octyl)-2H-imidazol-1-ium iodide](/img/structure/B14206964.png)
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzene-1-sulfonate](/img/structure/B14206970.png)

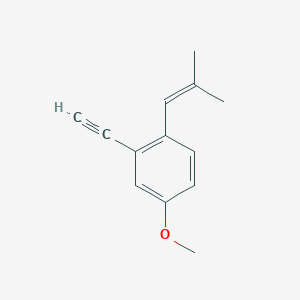

![N-[(2H-Benzimidazol-2-ylidene)methyl]-3,4-dichloroaniline](/img/structure/B14207012.png)
![Thiocyanic acid, [1-[(3-methoxyphenyl)methyl]-2-aziridinyl]methyl ester](/img/structure/B14207022.png)
